3',5'-Dibromo-2',4,4',6'-Tetrahydroxy Aurone
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Overview
Description
These flavonoids contain a 2-Benzylidene-1-benzofuran-3-one based core and are responsible for the bright yellow color of some ornamental flowers, such as snapdragon (Antirrhinum majus) . The compound is characterized by the presence of hydroxy groups at positions 2’, 4, 4’, and 6’, and bromo groups at positions 3’ and 5’ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dibromo-2’,4,4’,6’-Tetrahydroxy Aurone typically involves the bromination of a precursor aurone compound. The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dibromo-2’,4,4’,6’-Tetrahydroxy Aurone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The bromo groups can be reduced to form the corresponding hydroxy aurone.
Substitution: The bromo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of dibromoquinone derivatives.
Reduction: Formation of tetrahydroxy aurone.
Substitution: Formation of substituted aurones with various functional groups.
Scientific Research Applications
3’,5’-Dibromo-2’,4,4’,6’-Tetrahydroxy Aurone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of dyes and pigments due to its bright yellow color
Mechanism of Action
The mechanism of action of 3’,5’-Dibromo-2’,4,4’,6’-Tetrahydroxy Aurone involves its interaction with various molecular targets. The hydroxy and bromo groups allow it to form hydrogen bonds and halogen bonds with proteins and enzymes, potentially inhibiting their activity. This compound can also induce oxidative stress in cells, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2’,4,4’,6’-Tetrahydroxy Aurone: Lacks the bromo groups, making it less reactive in substitution reactions.
3’,5’-Dichloro-2’,4,4’,6’-Tetrahydroxy Aurone: Contains chlorine instead of bromine, which affects its reactivity and biological activity.
3’,5’-Dimethoxy-2’,4,4’,6’-Tetrahydroxy Aurone:
Uniqueness
3’,5’-Dibromo-2’,4,4’,6’-Tetrahydroxy Aurone is unique due to the presence of both hydroxy and bromo groups, which confer distinct chemical reactivity and biological activity. The bromo groups enhance its ability to participate in substitution reactions and increase its potential as a therapeutic agent .
Properties
CAS No. |
105098-41-7 |
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Molecular Formula |
C15H8Br2O6 |
Molecular Weight |
444.03 g/mol |
IUPAC Name |
(2Z)-2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H8Br2O6/c16-7-1-5(13(20)12(17)14(7)21)2-10-15(22)11-8(19)3-6(18)4-9(11)23-10/h1-4,18-21H/b10-2- |
InChI Key |
BRPKBUNFOZFULQ-SGAXSIHGSA-N |
Isomeric SMILES |
C1=C(C=C2C(=C1O)C(=O)/C(=C/C3=CC(=C(C(=C3O)Br)O)Br)/O2)O |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C(=CC3=CC(=C(C(=C3O)Br)O)Br)O2)O |
Origin of Product |
United States |
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